Azacytidine-5

Description

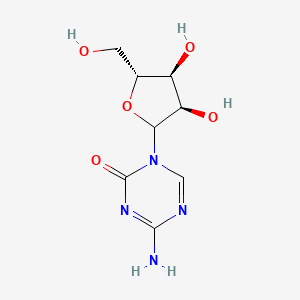

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O5 |

|---|---|

Molecular Weight |

244.20 g/mol |

IUPAC Name |

4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6?/m1/s1 |

InChI Key |

NMUSYJAQQFHJEW-JDJSBBGDSA-N |

Isomeric SMILES |

C1=NC(=NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Preclinical Investigation of Azacytidine Effects

In Vitro Studies in Cellular Models

Comprehensive Analysis of Gene Expression and Proteomic Profiles

Studies on various cell lines have demonstrated that Azacitidine-5 significantly alters gene expression and proteomic landscapes. In acute myeloid leukemia (AML) cell lines, treatment with Azacitidine-5 led to global DNA hypomethylation, although the subsequent changes in the transcriptome and cell-surface proteome were more subtle and varied among different cell lines pnas.org. Despite this variability at the individual gene and protein level, a common functional convergence was observed, with a general repression of metabolic pathways and an activation of immune response pathways pnas.org.

In MOLT4 and Jurkat leukemic cell lines, Azacitidine-5 treatment resulted in the increased expression of epigenetically silenced microRNAs, such as miR-34a, miR-34b, and miR-124-1 nih.govnih.gov. This was accompanied by a more than 10-fold increase in the expression of the p53 gene and the suppression of genes involved in cell survival and proliferation, including MYC, BCL2, APEX, SIRT1, SNAIL1, and vimentin nih.gov.

Proteomic analyses of bone marrow mononuclear cells from myelodysplastic syndrome (MDS) patients treated with Azacitidine-5 revealed significant alterations in key signaling pathways. Long-term exposure to the drug in vivo led to an increase in proteins involved in pro-survival signaling and autophagy nih.govashpublications.orgresearchgate.netresearchgate.net. Specifically, proteins such as ATG5, Beclin 1, and LC3B, which are crucial for autophagy, were found to be elevated after treatment nih.govashpublications.orgresearchgate.net. Furthermore, an increase in pro-survival proteins, including those in the mTOR, PLCγ, AKT, and ERK pathways, was also observed researchgate.net.

| Cell Line/Model | Key Gene/Protein Changes | Observed Effect |

|---|---|---|

| AML Cell Lines | Global DNA methylation | Reduced pnas.org |

| MOLT4 and Jurkat Cells | miR-34a, miR-34b, miR-124-1, p53 | Increased expression nih.govnih.gov |

| MOLT4 and Jurkat Cells | MYC, BCL2, APEX, SIRT1, SNAIL1, vimentin | Suppressed expression nih.gov |

| MDS Bone Marrow Cells | ATG5, Beclin 1, LC3B (Autophagy proteins) | Increased expression nih.govashpublications.orgresearchgate.net |

| MDS Bone Marrow Cells | mTOR, PLCγ, AKT, ERK (Pro-survival proteins) | Increased expression researchgate.net |

Induction of Specific Cellular Differentiation Pathways (e.g., Myogenesis, Cardiomyogenesis, Astroglial Differentiation)

Azacitidine-5 has been shown to be a potent inducer of cellular differentiation in various cell types.

Myogenesis: In a differentiation-defective cell line, T984-15, which had lost its myogenic capacity, treatment with Azacitidine-5 induced the formation of myogenic colonies containing fused myotubes. This effect was stable even after the removal of the drug, suggesting an epigenetic reprogramming of the cells nih.gov. Furthermore, in murine myoblasts, Azacitidine-5 was found to promote the induction of differentiation by decreasing the rate of cell growth and anticipating the expression of early myogenic regulatory factors nih.gov.

Cardiomyogenesis: Azacitidine-5 has been widely used to stimulate the cardiac differentiation of stem cells nih.gov. It can induce human umbilical cord-derived mesenchymal stem cells (MSCs) to differentiate into cardiomyocyte-like cells, which express cardiac-specific markers like desmin, β-myosin heavy chain, and cardiac troponin T nih.gov. The combination of Azacitidine-5 with transforming growth factor-beta (TGF-β) has been shown to enhance the differentiation of bone marrow-derived MSCs towards cardiomyocytes medcraveonline.com. Studies have also demonstrated its ability to induce direct epigenetic reprogramming of cardiac fibroblasts into cardiomyocyte-like cells mdpi.com. However, it has also been reported that Azacitidine-5 can convert cardiac cells to non-cardiac cell types, such as skeletal myocytes, suggesting a complex role in cardiac differentiation nih.gov.

Other Differentiation Pathways: The drug has also been shown to improve the osteogenic differentiation potential of aged human adipose-derived MSCs plos.org.

Alterations in Cellular Metabolic Pathways (e.g., Cholesterol, Lipid Metabolism, Aminoacyl-tRNA Biosynthesis)

Azacitidine-5 has been found to significantly interfere with cholesterol and lipid metabolism, often independent of its DNA methylation effects. In various tested cell lines, it potently reduces the expression of key genes involved in cholesterol and lipid metabolism, such as PCSK9, HMGCR, and FASN nih.govnih.gov. This disruption of subcellular cholesterol homeostasis impedes the activation of sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipid metabolism nih.govnih.gov.

Furthermore, by inhibiting UMP synthase, Azacitidine-5 strongly induces the expression of 1-acylglycerol-3-phosphate O-acyltransferase 9 (AGPAT9), leading to increased triacylglycerol synthesis and the formation of cytosolic lipid droplets nih.govnih.gov. This reprogramming of the glycerolipid biosynthesis pathway highlights a significant impact of Azacitidine-5 on cellular lipid management nih.gov. Interestingly, the effects on cholesterol and lipid homeostasis could be reversed by the co-addition of UMP or cytidine, indicating a mechanism linked to the de novo pyrimidine (B1678525) synthesis pathway nih.gov.

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

Azacitidine-5 exhibits significant anti-proliferative and cytotoxic effects across a range of cancer cell lines.

In acute lymphoblastic leukemia (ALL) cell lines MOLT4 and Jurkat, Azacitidine-5 induced apoptotic cell death in a time-dependent manner nih.govnih.gov. Similarly, in non-seminomatous germ cell tumor cells, both cisplatin-sensitive and -resistant lines, the drug induced apoptosis and had a prolonged inhibitory effect on cell viability at low nanomolar concentrations nih.gov.

For oral squamous cell carcinoma (OSCC), Azacitidine-5 demonstrated a dose-dependent anti-proliferative action on both primary tumor cells and cancer stem cells (CSCs). The calculated IC50 values were 0.8 μM for OSCCs and 1.5 μM for CSCs, indicating that the primary tumor cells were more sensitive to the drug mdpi.com.

In the colon cancer cell line HCT-116, the IC50 values for Azacitidine-5 were determined to be 2.18 ± 0.33 μM at 24 hours and 1.98 ± 0.29 μM at 48 hours brieflands.com. For hepatocellular carcinoma (HCC) cell lines JHH-6, a concentration of 6 μM was used, while the more resistant HuH-7 cells were treated with a higher dose of 30 μM to achieve anti-proliferative effects mdpi.com. In AML cell lines HL60cy and KG-1, Azacitidine-5 significantly decreased cell viability at concentrations higher than 100 nM tandfonline.com.

| Cancer Cell Line | Effect | IC50 / Effective Concentration |

|---|---|---|

| MOLT4 and Jurkat (ALL) | Apoptotic cell death | Time-dependent nih.govnih.gov |

| Non-seminomatous germ cell tumor | Apoptosis, reduced viability | Low nanomolar concentrations nih.gov |

| Oral Squamous Cell Carcinoma (OSCC) | Anti-proliferative | 0.8 μM mdpi.com |

| OSCC Cancer Stem Cells (CSCs) | Anti-proliferative | 1.5 μM mdpi.com |

| HCT-116 (Colon Cancer) | Reduced viability | 2.18 μM (24h), 1.98 μM (48h) brieflands.com |

| JHH-6 (Hepatocellular Carcinoma) | Anti-proliferative | 6 μM mdpi.com |

| HuH-7 (Hepatocellular Carcinoma) | Anti-proliferative | 30 μM mdpi.com |

| HL60cy and KG-1 (AML) | Reduced viability | >100 nM tandfonline.com |

In Vivo Studies in Animal Models

Evaluation in Immunocompromised Mouse Models (e.g., Xenografts, CDX models)

The anti-tumor activity of Azacitidine-5 has been validated in several immunocompromised mouse models.

In a xenograft model of juvenile myelomonocytic leukemia (JMML), treatment with Azacitidine-5 significantly reduced JMML infiltration in all analyzed organs, with the most pronounced effects observed in the spleen and lungs ashpublications.org. The treatment also led to a dramatic reduction in early progenitor cells (CD34+) within the human leukemia population in the bone marrow, while simultaneously increasing the number of granulocytes, suggesting that the drug forces differentiation of immature leukemic cells ashpublications.org.

A study using a hepatocellular carcinoma xenograft mouse model (HuH-7 cells) confirmed the in vitro findings that Azacitidine-5 can impair HCC development mdpi.comnih.gov. Furthermore, in a murine AML model using C1498-Fluc cells engrafted in immunocompromised NSG mice, Azacitidine-5 treatment led to extended survival in a subset of mice, indicating a direct toxic effect on the leukemic cells nih.gov.

Patient-derived xenograft (PDX) models of MDS/AML that are resistant to the combination of Azacitidine-5 and venetoclax have also been established to investigate mechanisms of resistance and test new therapeutic agents nih.gov.

Zebrafish Models for Epigenetic and Biological Investigations

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for investigating the epigenetic and biological effects of Azacytidine-5. Its genetic tractability, rapid development, and optical transparency make it suitable for studying complex biological processes. mdpi.com Researchers have utilized zebrafish to explore the role of DNA methylation in early development, with demethylating agents like Azacytidine-5 inducing various malformations, highlighting the critical role of proper DNA methylation. nih.gov

In the context of hematological malignancies, zebrafish models have been employed to study the adverse effects of Azacytidine-5. Studies have shown that the compound can destroy myeloid precursors and impair myeloid function, leading to increased susceptibility to infection. nih.gov This model provides a platform to investigate host variables that may compromise the efficacy of this epigenetic drug. nih.gov

Furthermore, zebrafish have been used to study the effects of DNA methyltransferase inhibitors on sexual development. Treatment with a related compound, 5-aza-2'-deoxycytidine, resulted in a sex ratio bias towards females, suggesting that epigenetic mechanisms involving DNA methylation are crucial for gonad transformation. nih.gov In cancer research, zebrafish models have helped elucidate the mechanisms of Azacytidine-5 in hepatocellular carcinoma (HCC). The compound was found to downregulate cell viability, growth, migration, and tumor neo-angiogenesis by targeting specific microRNA pathways. mdpi.com

Mechanisms of Preclinical Resistance to Azacytidine-5

Resistance to Azacytidine-5 is a significant challenge in its therapeutic application. Preclinical studies have identified several molecular mechanisms that contribute to both primary and acquired resistance. These mechanisms often involve alterations in the drug's metabolic pathway, dysregulation of cellular signaling, and evasion of apoptosis. nih.govnih.gov Understanding these resistance pathways is crucial for developing strategies to overcome them and extend the duration of response. nih.gov

Role of Altered Nucleoside Transporter Expression (e.g., SLC29A1/hENT1)

The cellular uptake of Azacytidine-5 is a critical first step for its pharmacological activity. This process is primarily mediated by nucleoside transporters, with the human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, playing a key role. researchgate.netnih.gov Studies have demonstrated a direct correlation between SLC29A1 expression and the intracellular concentration of Azacytidine-5. researchgate.net

A causal link has been established between the downregulation of SLC29A1 and in vitro resistance to Azacytidine-5 in acute myeloid leukemia (AML) cell lines. nih.gov Reduced expression of this transporter leads to decreased drug influx, resulting in lower intracellular concentrations and diminished efficacy. nih.gov Inhibition of hENT1 has been shown to strongly reduce the cytotoxic and DNA demethylating effects of Azacytidine-5. researchgate.net While some conflicting reports exist, the evidence suggests that SLC29A1 expression may be a useful biomarker for predicting the efficiency of Azacytidine-5 treatment. researchgate.netnih.gov

| Condition | Effect on Azacytidine-5 Uptake | Consequence for Cellular Activity | Reference |

|---|---|---|---|

| High SLC29A1/hENT1 Expression | Increased intracellular concentration | Enhanced cytotoxicity and DNA demethylation | researchgate.net |

| Low/Downregulated SLC29A1/hENT1 Expression | Reduced intracellular concentration | Resistance to Azacytidine-5 | nih.gov |

| Pharmacological Inhibition of hENT1 | Blocked cellular influx | Strongly reduced cytotoxicity and demethylation | researchgate.net |

Impact of Mutations or Dysregulation of Activating Kinases (e.g., UCK2)

Following cellular uptake, Azacytidine-5 must be phosphorylated to its active triphosphate form to be incorporated into RNA and DNA. This activation is a multi-step process initiated by uridine-cytidine kinases (UCKs). researchgate.net Uridine-cytidine kinase 2 (UCK2) is considered a rate-limiting, non-redundant enzyme for the activation of Azacytidine-5. nih.govresearchgate.net

Mutations or downregulation of UCK2 are significant mechanisms of resistance. Studies have identified point mutations in the UCK2 gene in Azacytidine-5-resistant leukemia cell lines. nih.govnih.gov These mutations can impair the kinase's ability to phosphorylate Azacytidine-5, thereby preventing its activation and leading to drug resistance. nih.govresearchgate.net For instance, forced expression of mutated UCK2 in sensitive parental cells was shown to abrogate Azacytidine-5-induced apoptosis. Conversely, overexpressing wild-type UCK2 in resistant cells successfully restored sensitivity to the drug, confirming the critical role of UCK2 in mediating the drug's effects. nih.gov

| UCK2 Status | Effect on Azacytidine-5 Activation | Phenotype | Experimental Observation | Reference |

|---|---|---|---|---|

| Wild-Type | Normal phosphorylation | Sensitive | Parental cell lines respond to Azacytidine-5. | nih.gov |

| Point Mutations | Perturbed/reduced phosphorylation | Resistant | Resistant cell lines (THP-1/AR, HL60/AR, MOLM-13/AZA) harbor UCK2 mutations. | nih.govnih.gov |

| Overexpression of Wild-Type UCK2 in Resistant Cells | Restored phosphorylation | Sensitivity Restored | Resistant cells regain sensitivity to Azacytidine-5. | nih.gov |

| Forced Expression of Mutated UCK2 in Sensitive Cells | Abrogated phosphorylation | Resistance Induced | Sensitive cells become resistant to Azacytidine-5-induced apoptosis. | nih.gov |

Deregulation of Intracellular Signaling Pathways (e.g., PI3K-AKT)

Dysregulation of pro-survival intracellular signaling pathways is another key mechanism contributing to Azacytidine-5 resistance. nih.govresearchgate.net The Phosphatidylinositol-3-kinase (PI3K)-AKT pathway is frequently implicated in this process. nih.gov In preclinical models of Azacytidine-5 resistance, deregulation of PI3K-AKT signaling has been consistently observed. researchgate.net

Analysis of resistant cell lines has revealed gain-of-function mutations in AKT1 and upregulation of other pathway components like AKT2, AKT3, and mTOR, suggesting excessive activation of this pathway. nih.govmdpi.com This hyperactivation promotes cell survival, counteracting the cytotoxic effects of Azacytidine-5. Interestingly, while the PI3K-AKT pathway is clearly involved in the survival of resistant cells, inhibitors targeting AKT or mTOR were found to inhibit the proliferation of resistant cells but did not re-sensitize them to Azacytidine-5. nih.govresearchgate.net This suggests that while the pathway is crucial for the resistant phenotype, its inhibition alone may not be sufficient to overcome resistance. nih.gov

Upregulation of Anti-Apoptotic Factors (e.g., BCL2L10)

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a common mechanism of drug resistance. In the context of Azacytidine-5, the upregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family is a significant factor in resistance. nih.gov One such protein, BCL2L10, has been identified as a predictive factor for resistance. nih.govresearchgate.net

In laboratory models, Azacytidine-5-resistant myeloid cell lines exhibited increased expression of BCL2L10. nih.gov Crucially, knocking down BCL2L10 expression in these resistant cells restored their sensitivity to Azacytidine-5, demonstrating a direct link between this anti-apoptotic factor and the resistant phenotype. nih.gov This sensitization was mediated primarily through an increase in apoptosis. nih.gov In addition to BCL2L10, other BCL-2 family members like MCL-1 can also contribute to resistance. haematologica.org The differential expression of these anti-apoptotic proteins in resistant cells can influence their response to treatment and represents a potential target for combination therapies. mdpi.comnih.gov

Preclinical Combination Strategies and Synergistic Interactions

The therapeutic potential of Azacytidine-5 in preclinical settings has been significantly expanded through its combination with other anti-cancer agents. These strategies are designed to exploit synergistic interactions, overcome resistance mechanisms, and enhance cytotoxic effects against malignant cells. Investigations in cellular and animal models have focused on combining Azacytidine-5 with drugs that target distinct but complementary cellular pathways, particularly those involved in epigenetic regulation and apoptosis.

With Histone Deacetylase Inhibitors (HDACi)

The combination of Azacytidine-5, a DNA methyltransferase inhibitor (DNMTi), with histone deacetylase inhibitors (HDACi) is founded on a strong mechanistic rationale. nih.gov These two classes of drugs target the primary components of epigenetic gene silencing: DNA methylation and histone deacetylation. nih.gov Preclinical studies have consistently demonstrated that the sequential or concurrent administration of Azacytidine-5 and an HDACi can lead to synergistic anti-neoplastic effects. nih.gov The primary mechanism underlying this synergy is the dual disruption of epigenetic silencing. Azacytidine-5 reduces DNA hypermethylation, while HDACis increase histone acetylation, leading to a more open chromatin structure. This combined action facilitates the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis. nih.govcancernursingtoday.com

In preclinical models of Acute Myeloid Leukemia (AML), the combination has been shown to be highly effective. For instance, studies using selective inhibitors of HDAC1 and HDAC2, such as ACY-957 and ACY-1035, in combination with Azacytidine-5 resulted in synergistic inhibition of AML cell viability. nih.gov This combination significantly increased the induction of apoptosis, promoted cellular differentiation, and led to cell cycle arrest compared to either agent alone. nih.gov In an AML xenograft model, the addition of ACY-957 to Azacytidine-5 significantly enhanced anti-tumor activity and prolonged survival without increasing toxicity. nih.gov Similar synergistic effects have been observed in models of multiple myeloma, where the combination of the pan-HDACi panobinostat with Azacytidine-5 prolonged the survival of tumor-bearing mice. ashpublications.org

| HDAC Inhibitor | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| ACY-957 / ACY-1035 (Selective HDAC1/2 inhibitors) | Acute Myeloid Leukemia (AML) cell lines and xenograft model | Synergistic inhibition of cell viability; increased apoptosis, differentiation (CD11b expression), and cell cycle arrest. Enhanced anti-tumor activity and prolonged survival in vivo. | nih.gov |

| Panobinostat (Pan-HDACi) | Vk*MYC Multiple Myeloma (MM) murine model | Synergistic effect observed, leading to prolonged survival of tumor-bearing mice. | ashpublications.org |

| Entinostat (Class I HDACi) | Myelodysplastic Syndromes (MDS) and AML models | Preclinical studies showed synergistic activity, providing the rationale for clinical trials. | nih.gov |

| Vorinostat (Pan-HDACi) | Acute Myeloid Leukemia (AML) models | Demonstrated antitumor activities in combination settings through induction of differentiation, cell cycle arrest, and/or apoptosis. | nih.gov |

With BCL-2 Inhibitors (e.g., Venetoclax)

The combination of Azacytidine-5 with BCL-2 inhibitors, most notably Venetoclax, has emerged as a highly potent strategy in preclinical models of myeloid malignancies. haematologica.org The BCL-2 protein family is central to the regulation of the intrinsic apoptotic pathway, and its overexpression is a key survival mechanism for many cancer cells. Venetoclax selectively inhibits the anti-apoptotic protein BCL-2, thereby "priming" cells for apoptosis.

Preclinical research has elucidated several mechanisms for the profound synergy observed between Azacytidine-5 and Venetoclax. A primary mechanism involves the modulation of other BCL-2 family members by Azacytidine-5. Specifically, Azacytidine-5 has been shown to decrease the levels of Myeloid Cell Leukemia 1 (MCL-1), another critical anti-apoptotic protein that is a known mediator of Venetoclax resistance. haematologica.orgbmj.com By downregulating MCL-1, Azacytidine-5 lowers the apoptotic threshold and renders cancer cells more susceptible to BCL-2 inhibition by Venetoclax. haematologica.org

Furthermore, Azacytidine-5 can induce the expression of pro-apoptotic proteins. Studies in multiple myeloma and AML models have shown that Azacytidine-5 treatment leads to an increase in the pro-apoptotic protein NOXA (encoded by the PMAIP1 gene) through the integrated stress response pathway. nih.govnih.gov NOXA is a natural antagonist of MCL-1, and its induction further contributes to neutralizing MCL-1's anti-apoptotic function, thereby enhancing sensitivity to Venetoclax. nih.govnih.gov This synergistic induction of apoptosis has been demonstrated in various preclinical settings, including AML cell lines, primary patient samples, and murine xenograft models. nih.govbmj.com

| BCL-2 Family Inhibitor | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| Venetoclax (ABT-199) | Acute Myeloid Leukemia (AML) cell lines and primary samples | Synergistic induction of apoptosis. Azacytidine-5 downregulates the anti-apoptotic protein MCL-1, a key resistance factor to Venetoclax. | haematologica.orgbmj.com |

| Venetoclax | Multiple Myeloma (MM) cell lines and primary samples | Azacytidine-5 induces NOXA expression via the integrated stress response, which antagonizes MCL-1 and sensitizes MM cells to Venetoclax. | nih.gov |

| ABT-737 (Inhibitor of BCL-2, BCL-XL, and BCL-w) | Myeloid malignancy cell lines (AML, MDS, MPN) | Potently synergizes with Azacytidine-5 to enhance apoptosis, often more effectively than selective BCL-2 inhibition alone. | cancernursingtoday.comnih.gov |

| Venetoclax | KMT2A-rearranged infant Acute Lymphoblastic Leukemia (ALL) xenograft | The combination of Azacytidine-5 and Venetoclax resulted in a significant in vivo survival advantage compared to either single agent. | bohrium.com |

Other Investigational Combinations in Cellular and Animal Models

Beyond epigenetic and apoptosis modulators, preclinical studies have explored the synergistic potential of Azacytidine-5 with a variety of other targeted and immunotherapeutic agents. These investigations aim to exploit different cellular vulnerabilities to enhance anti-tumor efficacy.

With NEDD8-Activating Enzyme (NAE) Inhibitors: The NAE inhibitor pevonedistat has shown preclinical synergy with Azacytidine-5 in AML models. nih.gov The combination led to increased DNA damage and cell death compared to either agent alone. nih.gov In AZA-resistant xenograft models, the combination of subtherapeutic doses of pevonedistat and Azacytidine-5 resulted in complete and sustained tumor regression. nih.gov Mechanistically, both pevonedistat and Azacytidine-5 have been found to upregulate the pro-apoptotic protein NOXA, which provides a strong rationale for a triple combination with the BCL-2 inhibitor Venetoclax, a strategy that has demonstrated robust activity in preclinical AML models. ashpublications.orghaematologica.org

With FLT3 Inhibitors: In AML characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, combining Azacytidine-5 with selective FLT3 inhibitors like crenolanib has been investigated. nih.gov Preclinical studies using primary AML samples and patient-derived xenograft models showed that this combination could disrupt the protective effects of the bone marrow stromal microenvironment and more effectively inhibit the expansion of residual leukemia-initiating cells. nih.gov Synergy between Azacytidine-5 and other FLT3 inhibitors, such as gilteritinib, has also been reported in preclinical investigations, forming the basis for clinical trials. youtube.com

With Immune Checkpoint Inhibitors: There is a growing preclinical basis for combining Azacytidine-5 with immune checkpoint inhibitors. Azacytidine-5 can modulate the tumor microenvironment and enhance anti-tumor immune responses. However, it can also lead to the upregulation of inhibitory immune checkpoint molecules on cancer cells, suggesting a potential mechanism of immune escape. nih.gov This provides a rationale for combining Azacytidine-5 with checkpoint blockade to overcome this resistance. For example, in preclinical AML and MDS models, Azacytidine-5 was found to increase the expression of the "don't eat me" signal CD47 on cancer cells. Combining it with the anti-CD47 antibody magrolimab synergistically increased macrophage-mediated phagocytosis of AML cells and improved survival in AML xenograft models. nih.gov

| Combination Agent | Agent Class | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|---|

| Pevonedistat | NEDD8-Activating Enzyme (NAE) Inhibitor | Acute Myeloid Leukemia (AML) xenografts | Synergistic activity leading to increased DNA damage, cell death, and complete tumor regression in AZA-resistant models. | nih.gov |

| Crenolanib / Gilteritinib | FLT3 Inhibitor | FLT3-ITD Acute Myeloid Leukemia (AML) PDX models | Disrupts stromal protection and inhibits the expansion of leukemia-initiating cells. Preclinical synergy observed. | nih.govyoutube.com |

| Magrolimab | Anti-CD47 Antibody (Immune Checkpoint Inhibitor) | Acute Myeloid Leukemia (AML) cell lines and xenografts | Synergistically increased macrophage-mediated phagocytosis of AML cells and improved long-term survival in animal models. | nih.gov |

| Olaparib | PARP Inhibitor | Colon and blood cancer cell lines | Combination exhibited stronger cytotoxicity than single agents and induced broad, distinct changes in gene expression profiles. | nih.gov |

Methodological Approaches and Advanced Research Tools in Azacytidine Studies

Omics Technologies for Comprehensive Biological Analysis

"Omics" technologies provide a global perspective on the molecular changes induced by Azacytidine-5, offering comprehensive datasets that are crucial for understanding its complex biological activities.

The primary mechanism of Azacytidine-5 involves the inhibition of DNA methylation. Therefore, profiling the DNA methylome is a cornerstone of research into its effects. High-throughput arrays, such as the Illumina Infinium HumanMethylation450 (450k) BeadChip, and sequencing-based methods like Reduced Representation Bisulfite Sequencing (RRBS), are instrumental in this area.

In acute myeloid leukemia (AML) cell lines, multiomics studies have demonstrated that Azacytidine-5 treatment globally reduces DNA methylation. nih.govescholarship.org Despite this widespread effect on the methylome, the downstream consequences on gene and protein expression can be more varied. nih.govescholarship.org Research has also highlighted that baseline CpG hypomethylation in specific genomic regions may predict a patient's response to Azacytidine-5 therapy. medrxiv.org

| Technology | Cell/Sample Type | Key Findings | Reference |

|---|---|---|---|

| Illumina 450k Array | MDS Bone Marrow Progenitor Cells | Moderate, widespread DNA demethylation (median β-value reduction of 0.018); most pronounced in heterochromatin. | nih.gov |

| Reduced Representation Bisulfite Sequencing (RRBS) | MDS Bone Marrow CD34+ Cells | Responders to therapy showed more extensive CpG hypomethylation than non-responders. | medrxiv.org |

| Multiomics (including DNA methylome) | AML Cell Lines | Global reduction in DNA methylation across all treated cell lines. | nih.govescholarship.org |

Transcriptomic analysis using techniques like RNA sequencing (RNA-seq) and gene expression microarrays is critical for understanding how the demethylating effects of Azacytidine-5 translate into changes in gene expression. These analyses reveal complex patterns of both gene upregulation and downregulation.

RNA-seq studies in MDS and AML cell lines have identified thousands of differentially expressed genes following Azacytidine-5 treatment. For example, in an analysis of AZA-sensitive versus AZA-resistant MDS/AML cells, RNA-seq revealed 2,865 differentially expressed mRNAs. mdpi.com In another study on MDS bone marrow progenitor cells, Azacytidine-5 treatment resulted in a general increase in gene expression, with 924 genes being significantly upregulated. nih.gov However, this increase in gene expression did not always correlate directly with changes in DNA methylation. nih.gov

Gene expression microarrays have also been widely used. An expression microarray-based screen is considered a powerful tool for genome-wide analysis and can preferentially identify the re-expression of epigenetically silenced genes. nih.gov Studies have shown that Azacytidine-5 can induce diverse and heritable changes in the transcriptome. dtu.dk Interestingly, the impact on the transcriptome can be subtle and vary significantly among different cell lines, even when global demethylation is consistently observed. nih.govescholarship.org For instance, in four AML cell lines treated with Azacytidine-5, only five coding genes were commonly upregulated across all lines. nih.gov

| Technology | Cell/Sample Type | Number of Differentially Expressed Genes | Key Observation | Reference |

|---|---|---|---|---|

| RNA Sequencing | AZA-Sensitive vs. AZA-Resistant MDS/AML Cells | 2,865 mRNAs | Identified key biological processes related to apoptosis, chemokine signaling, and cancer pathways. | mdpi.com |

| RNA Sequencing | MDS Bone Marrow Progenitor Cells | 924 significantly upregulated | General increase in global gene expression. | nih.gov |

| RNA Sequencing | Four AML Cell Lines | ~0.8% to 2.4% of all genes per cell line | Changes in the transcriptome were subtle and differed among cell lines. | escholarship.org |

| Gene Expression Microarrays | Hematopoietic and Solid Cancer Cell Lines | Varied | Induced diverse immediate and overlapping heritable changes in the transcriptome. | dtu.dk |

Proteomic analyses provide insight into the final output of genetic information, revealing how changes in the transcriptome manifest at the protein level. Characterizing the proteome, and specifically the cell-surface proteome, is crucial for identifying potential therapeutic targets and understanding the functional consequences of Azacytidine-5 treatment.

In a study investigating the effects of Azacytidine-5 on four AML cell lines, a multiomics approach that included cell-surface proteome characterization was employed. nih.gov While the treatment led to a global reduction in DNA methylation, the subsequent changes in the surface proteome were found to be subtle and varied among the different cell lines. nih.govescholarship.org In fact, no commonly regulated proteins were found across all four cell lines, highlighting a heterogeneous response at the protein level. nih.gov However, gene set enrichment analysis did reveal a convergence on common responses at the pathway level, including an increase in immune defense response pathways. nih.gov

Another study using proteomic techniques on porcine bone marrow-derived mesenchymal stem cells (MSCs) treated with Azacytidine-5 identified significant changes in the protein profile. nih.gov Compared to control cells, 11 protein spots were up-regulated and 26 were down-regulated, with 21 proteins successfully identified by MALDI-TOF-MS analysis. nih.gov Some of these proteins, such as annexin (B1180172) A2 and stathmin 1, are known to be involved in cell proliferation and differentiation. nih.gov

Biochemical and Molecular Assays

Biochemical and molecular assays provide a more targeted approach to understanding the specific mechanisms of Azacytidine-5, particularly its interaction with DNA methyltransferases and its impact on the methylation status of specific DNA sequences.

A key aspect of Azacytidine-5's mechanism of action is the trapping and subsequent degradation of DNA methyltransferase (DNMT) enzymes. aacrjournals.org Assays to measure DNMT activity and depletion are therefore fundamental in its study. Western blotting is a common technique used to detect the levels of DNMT proteins in cell extracts following treatment.

Research has shown that treating cells with Azacytidine-5 leads to a dose-dependent depletion of DNMTs from soluble cell extracts. nih.gov DNMT1 is typically the most affected, followed by DNMT3A and DNMT3B. nih.gov The extent of DNMT1 depletion can vary between different cell lines, which appears to correlate with their sensitivity to Azacytidine-5-induced demethylation. aacrjournals.org For example, HL-60 cells, which show rapid and strong depletion of DNMT1, are more sensitive to demethylation compared to HEL cells, which are more resistant to DNMT1 depletion. aacrjournals.org This process is a result of the covalent bond formed between the incorporated Azacytidine-5 and the DNMT enzyme, which traps the enzyme and marks it for degradation. aacrjournals.orgaacrjournals.org

To validate and quantify the changes in DNA methylation suggested by large-scale omics studies, more targeted quantitative methods are employed. These include bisulfite sequencing, pyrosequencing, and mass spectrometry-based approaches.

Bisulfite sequencing is a gold-standard technique that involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of individual CpG sites. This method has been used to confirm that Azacytidine-5 treatment abolishes MDR1 promoter methylation in certain cancer cell lines. nih.gov It has also been used to demonstrate that Azacytidine-5 induces lower levels of methylation in target genes. nih.gov

| Compound Name |

|---|

| 5-Aza-2'-deoxycytidine |

| Annexin A2 |

| Azacytidine-5 |

| Cytidine |

| Decitabine |

| Sodium bisulfite |

| Stathmin 1 |

| Uracil |

| Valproic acid |

| Zebularine |

Current Research Gaps and Future Directions in Azacytidine Research

Elucidation of Comprehensive Azacytidine-Induced Epigenetic Landscape Changes Beyond DNA Methylation

The primary mechanism of Azacytidine-5 is the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation. nih.govnih.gov However, the resulting changes in gene expression are not always directly correlated with alterations in DNA methylation alone. nih.gov This suggests a more complex epigenetic reprogramming at play.

Future research must extend beyond DNA methylation to create a comprehensive map of Azacytidine-induced epigenetic modifications. This includes investigating its impact on various histone marks, such as H3K18ac and H3K9me3. nih.gov Studies have shown that while Azacytidine-5 induces a general increase in gene expression, this upregulation shows only a weak association with changes in these histone modifications. nih.gov Furthermore, the pattern of these histone marks can vary significantly between patients and healthy individuals, and Azacytidine-5 does not appear to induce a consistent pattern of change. nih.gov Understanding the interplay between DNA methylation, histone modifications, and chromatin accessibility is crucial for a complete picture of how Azacytidine-5 remodels the epigenetic landscape to exert its therapeutic effects. A key area of interest is the activation of endogenous retroviruses (ERVs), which has been observed in cell line studies and may contribute to the clinical effects of the drug. nih.gov

Detailed Characterization of RNA-Mediated Effects and Other Non-Canonical Pathways

Azacytidine-5, as a ribonucleoside analog, can be incorporated into RNA, potentially affecting RNA metabolism and function. nih.govnih.gov This aspect of its pharmacology is less understood than its effects on DNA. Research indicates that Azacytidine-5 can influence the expression of non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), which are critical regulators of gene expression. nih.goviiarjournals.org For instance, studies have shown that hundreds of lncRNAs are differentially expressed after Azacytidine-5 treatment. nih.gov Some analyses suggest that lncRNAs have a strong predictive potential for treatment response. iiarjournals.org

Another non-canonical pathway involves the inhibition of nonsense-mediated RNA decay (NMD), a quality control mechanism that degrades transcripts with premature termination codons (PTCs). researchgate.netnih.gov Azacytidine-5 has been shown to inhibit NMD in a dose-dependent manner, leading to the upregulation of PTC-containing transcripts. researchgate.netnih.gov This effect is dependent on the induction of the MYC oncogene, linking the drug's activity to a key cellular pathway that influences NMD. researchgate.net Further investigation into these RNA-mediated effects and other non-canonical pathways, such as its influence on protein synthesis, is needed to fully grasp the breadth of Azacytidine-5's molecular activities. nih.gov It's also important to consider potential off-target effects, as cytotoxic responses have been observed in species lacking detectable DNA methylation, suggesting impacts beyond DNA demethylation. oup.com

Development of Novel Analogs and Delivery Systems with Enhanced Cellular Targeting

The clinical utility of Azacytidine-5 is hampered by its short half-life in aqueous solutions and low oral bioavailability. nih.gov This necessitates the development of novel analogs and delivery systems to improve its pharmacokinetic properties and enhance its therapeutic index.

One promising approach is the development of prodrugs. For example, 2′,3′,5′-triacetyl-5-azacitidine (TAC) has been investigated as an oral prodrug of Azacytidine-5. nih.gov Studies have shown that TAC has significantly improved bioavailability, solubility, and stability compared to the parent compound, leading to sustained pharmacologically relevant concentrations after oral administration. nih.gov These esterified nucleoside derivatives hold potential for more convenient and effective delivery of Azacytidine-5. nih.gov

Further research in this area should focus on designing analogs with increased specificity for cancer cells, thereby reducing off-target effects on healthy tissues. This could involve conjugating Azacytidine-5 to targeting moieties that recognize specific cell surface receptors overexpressed on malignant cells. Additionally, the development of nanoparticle-based delivery systems could help protect the drug from degradation, improve its circulation time, and facilitate its accumulation at the tumor site.

Identification of Predictive Biomarkers for Azacytidine Responsiveness in Preclinical Models

A significant challenge in the clinical use of Azacytidine-5 is the inability to predict which patients will respond to treatment, with only about 30-40% of treated high-risk myelodysplastic syndrome (MDS) patients showing hematological improvement. nih.govfrontiersin.org Identifying reliable predictive biomarkers is therefore a critical area of research.

Several potential biomarkers are currently under investigation. researchgate.net These include:

Gene Mutations: Mutations in genes such as TET2, DNMT3A, and IDH1/2 have been suggested as potential predictors of response. iiarjournals.orgresearchgate.net However, findings have not always been consistent across studies. researchgate.net Conversely, mutations in TP53 have been associated with a dismal prognosis regardless of treatment. researchgate.net

Gene Expression: The expression levels of certain genes, such as BCL2L10 and the enzyme UCK1, have been proposed as promising baseline markers. researchgate.net Transcriptional classifiers based on gene expression profiles in hematopoietic stem and progenitor cells are also being developed to predict response and survival. nih.gov The expression of non-coding RNAs, particularly lncRNAs, is another emerging area of interest for biomarker discovery. iiarjournals.org

DNA Methylation: While the link between the degree of demethylation and clinical response is not always clear, specific methylation patterns at baseline may predict responsiveness. nih.goviiarjournals.org For instance, some studies suggest that patients who respond to Azacytidine-5 have lower CpG methylation at baseline. medrxiv.org

Other Factors: High-throughput genomic analyses have identified genes like SIRPB1 as promising markers of response. ashpublications.org

Future research should focus on validating these potential biomarkers in larger, well-defined patient cohorts and integrating multi-omics data (genomics, transcriptomics, proteomics, and epigenomics) to develop more robust and accurate predictive models.

Exploration of Azacytidine's Role in Specific Cellular Processes (e.g., Immune Modulation, Metabolic Reprogramming)

Beyond its direct cytotoxic and epigenetic effects, Azacytidine-5 can modulate various cellular processes, including the immune response and cellular metabolism. A deeper understanding of these effects could open up new therapeutic avenues.

Immune Modulation: Azacytidine-5 has demonstrated significant immunomodulatory properties. It can inhibit T-cell proliferation and activation and decrease the production of pro-inflammatory cytokines like tumor necrosis factor-α and interferon-γ. nih.govashpublications.orgashpublications.org In some contexts, it can promote an anti-tumor immune response by upregulating the expression of genes involved in antigen presentation and T-cell recruitment. mdpi.comfrontiersin.org For example, in a model of pancreatic ductal adenocarcinoma, Azacytidine-5 treatment led to increased infiltration of CD4+ and CD8+ T cells into the tumor. frontiersin.org This suggests that Azacytidine-5 can enhance the immunogenicity of cancer cells, making them more susceptible to immune-mediated clearance.

Q & A

Q. What experimental models are most suitable for studying Azacytidine-5's antibacterial properties, and how should dose ranges be optimized?

Methodological Answer:

- In vitro bacterial cultures are foundational for initial screening. Use Pseudomonas aeruginosa or E. coli strains to assess minimum inhibitory concentrations (MICs). Ensure standardized growth media (e.g., LB broth) and optical density (OD600) measurements to monitor bacterial viability .

- Dose optimization : Start with a range of 1 µM to 0.5 µM to identify the lowest effective concentration while minimizing cytotoxicity. Validate results with colony-forming unit (CFU) assays to confirm bactericidal effects .

- Animal models : Transition to murine infection models (e.g., systemic or localized infections) after confirming in vitro efficacy. Monitor survival rates and bacterial load reduction in organs (e.g., spleen, liver) .

Q. How does Azacytidine-5’s mechanism of action influence DNA methylation studies in bacterial vs. eukaryotic systems?

Methodological Answer:

- DNA incorporation : Azacytidine-5 acts as a cytidine analog, integrating into DNA/RNA and inhibiting methyltransferases (DNMTs). Use bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP) to quantify hypomethylation effects .

- Bacterial vs. eukaryotic differences : In bacteria, focus on epigenetic regulation of virulence genes (e.g., Pseudomonas biofilm formation). In eukaryotic cells, assess global methylation patterns using whole-genome methylation arrays .

- Control experiments : Include untreated cells and cells treated with decitabine (a related hypomethylating agent) for comparative analysis .

Q. What safety protocols are critical when handling Azacytidine-5 in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/powder handling due to acute toxicity risks (oral LD50: 185 mg/kg in rats) .

- Spill management : Collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste under EPA/DOT regulations .

- Storage : Keep in airtight containers at -20°C to prevent degradation. Monitor stability using HPLC to detect deamination byproducts (e.g., 5-azauridine) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Azacytidine-5’s efficacy across different bacterial strains?

Methodological Answer:

- Strain-specific variability : Perform comparative genomics to identify methylation-related gene clusters (e.g., metJ regulators in E. coli). Use RNA-seq to correlate gene expression changes with MIC values .

- Experimental reproducibility : Standardize inoculum preparation (e.g., mid-log phase cultures) and repeat assays ≥3 times. Include positive controls (e.g., ciprofloxacin) to validate assay conditions .

- Error analysis : Use Bland-Altman plots to assess inter-experimental variability. Investigate confounding factors like pH shifts in media or drug degradation .

Q. What strategies optimize Azacytidine-5’s pharmacokinetic profiling in preclinical studies?

Methodological Answer:

- In vitro stability assays : Incubate Azacytidine-5 in plasma/serum at 37°C and quantify degradation via LC-MS/MS. Calculate half-life using first-order kinetics .

- In vivo PK/PD modeling : Administer IV/oral doses in rodents and collect plasma at intervals (0.5, 1, 2, 4, 8 hrs). Use non-compartmental analysis (NCA) to estimate AUC, Cmax, and clearance .

- CYP450 interactions : Co-administer with tetrahydrouridine (THU) to inhibit cytidine deaminase and prolong drug activity .

Q. How can multi-omics approaches elucidate Azacytidine-5’s off-target effects in host cells?

Methodological Answer:

- Transcriptomics : Perform single-cell RNA-seq on treated vs. untreated human PBMCs to identify dysregulated immune pathways (e.g., IFN-γ signaling) .

- Proteomics : Use TMT-labeled LC-MS/MS to quantify changes in DNMT1/3a/3b and histone modification enzymes (e.g., HDACs) .

- Metabolomics : Profile intracellular SAM/SAH ratios via NMR to assess methylation capacity disruptions .

Data Analysis & Reporting Guidelines

Q. How should researchers present contradictory findings in Azacytidine-5 studies to ensure scientific rigor?

Methodological Answer:

- Transparent reporting : Use PRISMA guidelines for systematic reviews. Disclose all raw data (e.g., MIC values, methylation percentages) in supplementary tables .

- Statistical frameworks : Apply mixed-effects models to account for batch variability. Use Benjamini-Hochberg correction for multiple hypothesis testing .

- Critical discussion : Contextualize discrepancies by comparing study designs (e.g., aerobic vs. anaerobic conditions in bacterial assays) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.